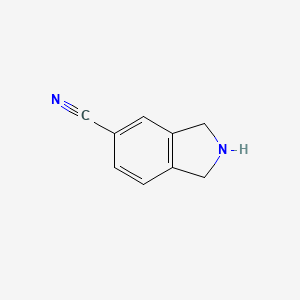

Isoindoline-5-carbonitrile

Description

BenchChem offers high-quality Isoindoline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindoline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKDNWKXUBYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591961 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263888-58-0 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-5-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitrile group substituted at the 5-position.[1] This molecule belongs to the broader class of isoindolines, a structural motif present in various natural products and synthetic compounds with diverse biological activities.[2] Derivatives of the isoindoline core are known to exhibit a wide range of pharmacological properties, including acting as anticancer, antimicrobial, and central nervous system (CNS) active agents. Given the therapeutic potential of the isoindoline scaffold, a thorough understanding of the physicochemical properties of its derivatives, such as Isoindoline-5-carbonitrile, is crucial for its potential application in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Isoindoline-5-carbonitrile, a plausible synthetic route, and a discussion of its potential, yet currently undocumented, biological significance based on the activities of related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 263888-58-0 | |

| Predicted Melting Point | 135-165 °C | Computational Prediction |

| Predicted Boiling Point | 350-380 °C | Computational Prediction |

| Predicted pKa (basic) | 4.5 - 5.5 | Computational Prediction |

| Predicted logP | 1.2 - 1.8 | Computational Prediction |

| Predicted Aqueous Solubility | 0.5 - 2.0 g/L | Computational Prediction |

Note on Predicted Data: The quantitative values for melting point, boiling point, pKa, logP, and solubility are estimates derived from computational models. These predictions are valuable for initial experimental design but should be confirmed through empirical testing.

A hydrochloride salt of this compound, Isoindoline-5-carbonitrile hydrochloride (CAS Number: 1159823-51-4), is also commercially available and may offer different solubility and handling characteristics.

Experimental Protocols: A Plausible Synthetic Route

A detailed, experimentally validated protocol for the synthesis of Isoindoline-5-carbonitrile is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for functionalized isoindolines and the introduction of nitrile groups to aromatic rings, a plausible multi-step synthesis is proposed below. This theoretical protocol provides a logical framework for its laboratory preparation.

Caption: Potential biological activities of Isoindoline-5-carbonitrile.

Conclusion

Isoindoline-5-carbonitrile is a sparsely characterized compound with potential for further investigation in drug discovery and materials science. This guide has provided a summary of its known identifiers and a set of predicted physicochemical properties to aid researchers. A plausible, though theoretical, synthetic route has been outlined to facilitate its preparation. While direct biological data is lacking, the known activities of the parent isoindoline scaffold suggest that Isoindoline-5-carbonitrile warrants investigation for its potential anticancer, CNS, and antimicrobial properties. Further experimental work is necessary to validate the predicted properties, confirm the proposed synthetic pathway, and elucidate the specific biological functions of this compound.

References

Synthesis of Isoindoline-5-carbonitrile from Phthalonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoindoline-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this guide outlines a plausible and scientifically sound synthetic strategy derived from established methodologies for the synthesis of isoindoline from phthalonitrile precursors. The core of this proposed synthesis is the selective catalytic hydrogenation of a substituted phthalonitrile derivative.

This document details the proposed synthetic pathway, provides a comprehensive, albeit hypothetical, experimental protocol, and discusses the critical challenges and potential optimization strategies. All quantitative data from relevant literature is summarized in structured tables for comparative analysis. Additionally, key processes are visualized using diagrams to facilitate understanding.

Proposed Synthetic Pathway

The most direct route to isoindoline-5-carbonitrile involves the selective reduction of the two nitrile groups at positions 1 and 2 of a 4-cyanophthalonitrile (1,2,4-tricyanobenzene) precursor, leaving the nitrile group at the 4-position intact. The foundational reaction is the catalytic hydrogenation of a phthalonitrile derivative to an isoindoline.

A well-documented method for the synthesis of the parent isoindoline is the catalytic hydrogenation of phthalonitrile. This process has been shown to be highly effective, providing good yields and purity. The primary challenge in the synthesis of isoindoline-5-carbonitrile lies in the chemoselective reduction of the two adjacent nitrile groups in the presence of a third nitrile group on the benzene ring.

Reaction Scheme:

Caption: Proposed synthesis of Isoindoline-5-carbonitrile.

Experimental Protocols

While a specific protocol for isoindoline-5-carbonitrile is not available, the following detailed methodology for the synthesis of unsubstituted isoindoline from phthalonitrile serves as a robust starting point.[1][2] This protocol would require optimization to achieve the desired selectivity for the target molecule.

Synthesis of Isoindoline from Phthalonitrile:

Materials:

-

Phthalonitrile

-

5% Platinum on carbon (Pt/C) catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Autoclave reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a suitable autoclave, dissolve 100 g of phthalonitrile in tetrahydrofuran.

-

Carefully add 20 g of 5% platinum on carbon catalyst to the solution.

-

Purge the autoclave with nitrogen gas to remove any air.

-

Heat the mixture to 60°C.

-

Apply a hydrogen pressure of 180 bars.

-

Maintain the reaction at 60°C and 180 bars of hydrogen pressure for 5 to 6 hours, with stirring.

-

After the reaction is complete, cool the autoclave and carefully decompress, followed by purging with nitrogen gas.

-

Remove the catalyst by filtration.

-

Distill off the tetrahydrofuran from the filtrate at atmospheric pressure.

-

The crude isoindoline is then purified by vacuum distillation at 23 mbars and a temperature of 100°C.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the synthesis of isoindoline from phthalonitrile as reported in the literature. This data provides a baseline for the development of a selective synthesis of isoindoline-5-carbonitrile.

| Parameter | Value | Reference |

| Starting Material | Phthalonitrile | [1][2] |

| Catalyst | 5% Platinum on Carbon (Pt/C) | [1][2] |

| Catalyst Loading | 20% by weight of phthalonitrile | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Temperature | 60°C | [1][2] |

| Hydrogen Pressure | 180 bars | [1][2] |

| Reaction Time | 5 - 6 hours | [1][2] |

| Yield | 75% | [1][2] |

| Purity | 89% | [1][2] |

Challenges and Optimization Strategies

The primary challenge in synthesizing isoindoline-5-carbonitrile from a 4-cyanophthalonitrile precursor is achieving selective hydrogenation of the 1,2-dinitrile moiety while preserving the 5-cyano group. Standard catalytic hydrogenation conditions, such as those described above, may lead to the reduction of all three nitrile groups.

Potential Optimization Strategies:

-

Catalyst Selection: While Pt/C is effective for the synthesis of unsubstituted isoindoline, other catalysts could offer different selectivities.[1] Exploring catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium-based catalysts under varying conditions may yield the desired chemoselectivity.

-

Reaction Conditions: Fine-tuning the reaction temperature, hydrogen pressure, and reaction time can significantly influence selectivity. Milder conditions (lower temperature and pressure) may favor the partial reduction of the molecule.

-

Solvent Effects: The choice of solvent can impact catalyst activity and selectivity. Solvents such as ethanol, methanol, or dimethoxyethane could be investigated as alternatives to THF.[1]

-

Protecting Groups: In cases where selectivity cannot be achieved directly, a protecting group strategy could be employed. This would involve the selective protection of the 5-cyano group, followed by the hydrogenation of the phthalonitrile moiety and subsequent deprotection. However, this would add steps to the synthesis and potentially lower the overall yield.

-

Alternative Reducing Agents: While catalytic hydrogenation is a common method for nitrile reduction, other chemical reducing agents could be explored.[3] Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes are powerful reducing agents, but their use would require careful control to avoid over-reduction.

Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the logical relationship of the key reaction parameters.

Experimental Workflow for Catalytic Hydrogenation:

Caption: Experimental Workflow.

Key Parameters in Catalytic Hydrogenation:

Caption: Key Reaction Parameters.

References

Spectroscopic Data and Analysis of Isoindoline-5-carbonitrile: A Technical Guide

Introduction

Isoindoline-5-carbonitrile is a derivative of isoindoline, a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[1] The addition of a nitrile group to the isoindoline scaffold introduces a key functional group that can significantly influence the molecule's chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry and materials science. Spectroscopic analysis is indispensable for the structural elucidation and characterization of such novel compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Isoindoline-5-carbonitrile. Data for the parent compound, isoindoline, is provided as a reference, and predictions for the target molecule are based on the known effects of a nitrile substituent on the isoindoline core.

¹H NMR Spectroscopy

The nitrile group is electron-withdrawing, which will deshield the protons on the aromatic ring, causing a downfield shift in their chemical shifts compared to isoindoline. The protons closest to the nitrile group (H-4 and H-6) will be the most affected.

| Proton | Expected Chemical Shift (δ, ppm) for Isoindoline-5-carbonitrile | Reference Chemical Shift (δ, ppm) for Isoindoline | Multiplicity |

| H-1, H-3 | ~4.4 - 4.6 | Data not explicitly found | Singlet |

| H-4 | ~7.5 - 7.7 | ~7.1 - 7.3 | Doublet |

| H-6 | ~7.4 - 7.6 | ~7.1 - 7.3 | Doublet of doublets |

| H-7 | ~7.2 - 7.4 | ~7.1 - 7.3 | Doublet |

| NH | Variable | Variable | Broad Singlet |

¹³C NMR Spectroscopy

Similar to the proton NMR, the electron-withdrawing nature of the nitrile group will influence the chemical shifts of the aromatic carbons. The carbon to which the nitrile is attached (C-5) will be significantly deshielded, and the nitrile carbon itself has a characteristic chemical shift.

| Carbon | Expected Chemical Shift (δ, ppm) for Isoindoline-5-carbonitrile | Reference Chemical Shift (δ, ppm) for Isoindoline |

| C-1, C-3 | ~52 - 54 | ~52.5 |

| C-3a, C-7a | ~138 - 142 | ~140 |

| C-4, C-7 | ~122 - 128 | ~126.9, ~121.9 |

| C-5 | ~110 - 115 | ~126.9 |

| C-6 | ~130 - 135 | ~121.9 |

| C≡N | ~118 - 122 | N/A |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of Isoindoline-5-carbonitrile will be the strong, sharp absorption band corresponding to the C≡N stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Isoindoline-5-carbonitrile | Reference Wavenumbers (cm⁻¹) for Isoindoline | Intensity |

| N-H Stretch | ~3300 - 3400 | ~3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2960 | Medium |

| C≡N Stretch | ~2220 - 2240 | N/A | Strong, Sharp |

| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1450 - 1600 | Medium |

| C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | Medium |

Mass Spectrometry

The molecular ion peak in the mass spectrum of Isoindoline-5-carbonitrile is expected at m/z 144, corresponding to its molecular weight.

| Parameter | Expected Value for Isoindoline-5-carbonitrile | Reference Value for Isoindoline |

| Molecular Formula | C₉H₈N₂ | C₈H₉N[2] |

| Molecular Weight | 144.17 g/mol | 119.16 g/mol [2] |

| Expected M⁺ Peak | m/z 144 | m/z 119[2] |

| Key Fragmentation | Loss of HCN (m/z 27), leading to a fragment at m/z 117. Loss of H to give m/z 143. | Loss of H to give m/z 118.[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer.

-

Data Acquisition :

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

For solid samples (ATR - Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

For solid samples (KBr pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press the mixture into a thin, transparent disk.

-

-

Data Acquisition :

-

Record a background spectrum of the empty instrument (or with a clean ATR crystal).

-

Place the sample in the instrument's sample holder.

-

Record the sample spectrum.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction : Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization : Ionize the sample using an appropriate technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Isoindoline-5-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of isoindoline derivatives, with a focus on the core structure of isoindoline-5-carbonitrile. Due to the limited availability of public crystallographic data for isoindoline-5-carbonitrile, this guide will utilize the closely related and structurally characterized compound, 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, as a case study. This document will detail the experimental protocols for single-crystal X-ray diffraction, present crystallographic data in a structured format, and visualize key experimental and biological pathways.

Data Presentation: Crystallographic Data for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile.[1][2] This data provides insights into the three-dimensional arrangement of atoms, bond lengths, and angles, which are crucial for understanding the molecule's chemical behavior and potential interactions with biological targets.

Table 1: Crystal Data and Structure Refinement Parameters [1]

| Parameter | Value |

| Empirical Formula | C₁₉H₂₀N₂ |

| Formula Weight | 276.38 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.4487(12) Å |

| b | 13.648(3) Å |

| c | 16.571(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1458.0(5) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.259 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| F(000) | 592 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.25 to 25.50° |

| Index ranges | -7<=h<=7, -16<=k<=16, -20<=l<=19 |

| Reflections collected | 12285 |

| Independent reflections | 2748 [R(int) = 0.0351] |

| Completeness to theta = 25.50° | 99.8 % |

| Data / restraints / parameters | 2748 / 0 / 192 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1013 |

| R indices (all data) | R1 = 0.0520, wR2 = 0.1083 |

| Largest diff. peak and hole | 0.179 and -0.190 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) [1]

| Bond | Length (Å) |

| N1-C1 | 1.490(3) |

| N1-C11 | 1.390(3) |

| N1-C14 | 1.350(3) |

| N2-C19 | 1.140(3) |

| C1-C2 | 1.530(3) |

| C1-C6 | 1.531(3) |

| C1-C10 | 1.532(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

| Angle | Value (°) |

| C14-N1-C11 | 109.8(2) |

| C14-N1-C1 | 126.6(2) |

| C11-N1-C1 | 123.6(2) |

| C12-C11-N1 | 109.3(2) |

| C10-C1-N1 | 108.9(2) |

| Torsion Angle | Value (°) |

| C14-N1-C1-C2 | 119.8(2) |

| C11-N1-C1-C2 | -62.8(3) |

| C14-N1-C11-C12 | -0.1(3) |

| C1-N1-C11-C12 | 177.3(2) |

Experimental Protocols

The determination of the crystal structure of an organic compound like an isoindoline derivative involves a series of precise steps, from crystal growth to data analysis.[3][4]

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] For small organic molecules, several techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any impurities and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is critical; slow cooling generally yields better quality crystals.

Crystal Mounting

A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should have well-defined faces and be free of cracks or other defects. The crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of oil to hold it in place. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.

X-ray Data Collection

The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots of varying intensities. A detector records the positions and intensities of these diffracted spots.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the unit cell. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Signaling Pathway: NRF2 Activation by Isoindoline Derivatives

Some isoindoline derivatives have been shown to exert neuroprotective effects by activating the NRF2 signaling pathway.[5] This pathway is a key regulator of the cellular antioxidant response.

Caption: NRF2 Signaling Pathway Activation by Isoindoline Derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Crystal Structure, DFT studies, Docking Studies and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile[v2] | Preprints.org [preprints.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 5. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility and Stability of Isoindoline-5-carbonitrile for Researchers and Drug Development Professionals

Introduction: Isoindoline-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the requisite studies to characterize Isoindoline-5-carbonitrile, offering detailed experimental protocols and data presentation frameworks. While specific experimental data for Isoindoline-5-carbonitrile is not publicly available, this document outlines the established methodologies to generate this critical information.

Physicochemical Properties of Isoindoline-5-carbonitrile

A foundational understanding of the basic physicochemical properties is essential before embarking on extensive solubility and stability programs.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | - |

| Molecular Weight | 144.17 g/mol | - |

| CAS Number | 263888-58-0 | [1] |

| Appearance | Solid (form to be determined) | - |

| Melting Point | To be determined | - |

| pKa | To be determined | - |

| LogP | To be determined | - |

Solubility Assessment

The solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations. Both kinetic and thermodynamic solubility studies are recommended to fully characterize Isoindoline-5-carbonitrile.

Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves, which is particularly useful in early drug discovery.[2][3] This is often assessed by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing for precipitation.[3][4][5]

Table 2.1: Representative Kinetic Solubility Data for Isoindoline-5-carbonitrile

| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data to be generated | Nephelometry |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be generated | UV Spectroscopy |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be generated | UV Spectroscopy |

Experimental Protocol: Nephelometric Kinetic Solubility Assay [6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Isoindoline-5-carbonitrile in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to the corresponding wells of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[6]

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[6]

Workflow for Kinetic Solubility Determination

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is crucial for pre-formulation development.[5][7][8] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5]

Table 2.2: Representative Thermodynamic Solubility Data for Isoindoline-5-carbonitrile

| Solvent | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Analytical Method |

| Water | 25 | 24 | Data to be generated | HPLC-UV |

| Ethanol | 25 | 24 | Data to be generated | HPLC-UV |

| 0.1 M HCl | 37 | 24 | Data to be generated | HPLC-UV |

| PBS (pH 7.4) | 37 | 24 | Data to be generated | HPLC-UV |

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid Isoindoline-5-carbonitrile to a series of vials containing the desired solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of Isoindoline-5-carbonitrile in the clear supernatant by a validated HPLC-UV method.[9]

-

Solubility Calculation: The determined concentration represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[10][11] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][12][13] This involves exposing the drug substance to conditions more severe than accelerated stability testing.[13]

Table 3.1: Forced Degradation Conditions for Isoindoline-5-carbonitrile

| Stress Condition | Details | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data to be generated | To be identified |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data to be generated | To be identified |

| Oxidation | 3% H₂O₂, RT, 24h | Data to be generated | To be identified |

| Thermal | 80°C, 48h (solid state) | Data to be generated | To be identified |

| Photostability | ICH Q1B conditions | Data to be generated | To be identified |

Experimental Protocol: General Forced Degradation [14]

-

Sample Preparation: Prepare solutions of Isoindoline-5-carbonitrile in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid drug substance.

-

Stress Application: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis, neutralize the samples after the stress period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Logical Flow for Forced Degradation Studies

Caption: Logical Flow of Forced Degradation Studies.

ICH Stability Studies

Formal stability studies are conducted under various temperature and humidity conditions as defined by ICH guidelines to establish the re-test period and recommended storage conditions.[12][15]

Table 3.2: ICH Stability Testing Conditions and Schedule

| Storage Condition | Testing Time Points |

| Long-term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate: 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Experimental Protocol: ICH Stability Study

-

Batch Selection: Place at least three primary batches of Isoindoline-5-carbonitrile on stability.[11]

-

Storage: Store the batches in controlled environmental chambers at the conditions specified in Table 3.2.

-

Testing: At each time point, withdraw samples and test for appearance, assay, purity (degradation products), and any other critical quality attributes using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data to determine the rate of change and establish a re-test period.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for the accurate quantification of Isoindoline-5-carbonitrile and its degradation products.[16][17][18]

Table 4.1: Typical Starting Conditions for HPLC Method Development

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined based on UV spectrum |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Method Development

-

Column and Mobile Phase Screening: Evaluate different column chemistries (C18, C8, Phenyl, etc.) and mobile phase pH and organic modifiers to achieve optimal separation of the parent compound from its degradation products generated during forced degradation studies.

-

Gradient Optimization: Develop a gradient elution program that provides adequate resolution of all peaks within a reasonable run time.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Stability-Indicating HPLC Method Development

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. evotec.com [evotec.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. scispace.com [scispace.com]

Quantum Chemical Blueprint: A Technical Guide to Isoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of Isoindoline-5-carbonitrile using quantum chemical calculations. In the absence of specific published experimental data for this molecule, this document outlines a robust computational methodology based on established practices for similar isoindoline and isoindole derivatives. The aim is to furnish a foundational framework for researchers to conduct, interpret, and apply these calculations in the context of drug discovery and materials science.

Introduction to Isoindoline-5-carbonitrile

Isoindoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anticonvulsants, anti-inflammatory agents, and in the development of novel therapeutics.[1][2] The introduction of a carbonitrile group at the 5-position of the isoindoline scaffold can significantly influence its electronic properties, reactivity, and potential as a pharmacophore. Quantum chemical calculations provide a powerful in-silico approach to elucidate the molecular properties that govern its biological activity and chemical behavior.[3][4]

Computational Methodology

The theoretical investigation of Isoindoline-5-carbonitrile can be effectively performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for organic molecules.[5]

Software and Level of Theory

-

Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Maestro.

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a suitable and widely used choice for such calculations, having demonstrated reliability for organic molecules.[6][7]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on both heavy atoms and hydrogen atoms, as well as polarization functions (d,p), which are crucial for accurately describing the electronic distribution in a molecule containing heteroatoms and a nitrile group.[6]

Experimental Protocols: Step-by-Step Computational Workflow

-

Geometry Optimization: An initial 3D structure of Isoindoline-5-carbonitrile is constructed. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8] These calculations also provide theoretical infrared (IR) spectra.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to obtain detailed electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data generated from the proposed computational study. The values presented are representative and based on calculations for structurally similar molecules found in the literature.

Molecular Geometry

The optimized geometric parameters provide a detailed picture of the three-dimensional structure of the molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.41 |

| C-N (isoindoline ring) | ~1.47 | |

| C=O | ~1.21 | |

| C-C≡N | ~1.45 | |

| C≡N | ~1.16 | |

| **Bond Angles (°) ** | C-N-C (isoindoline ring) | ~112 |

| N-C=O | ~125 | |

| C-C-C (aromatic) | 118 - 122 | |

| Dihedral Angles (°) | C-C-N-C | Defines ring puckering |

Table 1: Predicted geometric parameters for Isoindoline-5-carbonitrile.

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in the structural characterization of the molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C≡N Stretch | Nitrile | 2220 - 2260 |

| C=O Stretch | Imide Carbonyl | 1690 - 1780[3][9] |

| C-N Stretch | Amine | 1250 - 1350 |

Table 2: Predicted characteristic vibrational frequencies for Isoindoline-5-carbonitrile.

Electronic Properties and Reactivity Descriptors

The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the electronic behavior and reactivity of the molecule.[10] The HOMO-LUMO energy gap is a key parameter for determining molecular electrical transport properties.[10][11]

| Property | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |

| Ionization Potential | IP | -EHOMO | ~ 6.5 |

| Electron Affinity | EA | -ELUMO | ~ 1.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.5 |

| Global Softness | S | 1/(2η) | ~ 0.2 |

Table 3: Predicted electronic properties and global reactivity descriptors for Isoindoline-5-carbonitrile.

Visualization of Computational Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the interplay between different calculated properties.

Conclusion

This technical guide provides a standardized and robust protocol for the quantum chemical investigation of Isoindoline-5-carbonitrile. The detailed methodology and representative data serve as a valuable resource for researchers in computational chemistry and drug development. These theoretical insights into the molecule's geometry, vibrational spectra, and electronic properties are instrumental in predicting its reactivity, guiding synthetic efforts, and understanding its potential interactions with biological targets. The application of these computational techniques can significantly accelerate the discovery and development of new therapeutic agents based on the isoindoline scaffold.

References

- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crystal.unito.it [crystal.unito.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mjfas.utm.my [mjfas.utm.my]

In-Depth Technical Guide to Isoindoline-5-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of isoindoline-5-carbonitrile derivatives and their analogs. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The incorporation of a carbonitrile group at the 5-position significantly influences the electronic properties of the molecule, offering a versatile handle for further chemical modification and a key interaction point with various biological targets. This document details the synthetic methodologies, quantitative biological data, and experimental protocols for this promising class of compounds.

Core Synthetic Strategies

The synthesis of the isoindoline-5-carbonitrile core and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the bicyclic isoindoline system and the introduction of the 5-cyano group.

A prevalent method for the synthesis of isoindolinones, which are oxidized forms of isoindolines, is a one-pot reaction starting from 2-benzoylbenzoic acid. This efficient approach utilizes chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions to yield a diverse range of isoindolinone derivatives.

Another key synthetic route involves the modification of phthalic anhydride or phthalimide precursors. For instance, N-substituted isoindole-1,3-diones can be readily prepared from an anhydride precursor. The Sandmeyer reaction is a classic and effective method for producing isatin-5-carbonitrile, a related precursor that can be further elaborated to isoindoline-5-carbonitrile derivatives.

More complex isoindoline-based structures, including those with therapeutic potential as PARP inhibitors, often start from substituted phthalic acid derivatives. For example, the synthesis of 3-oxoisoindoline-4-carboxamides, a class of potent PARP inhibitors, has been described. A specific synthesis of a related fluoro-isoindolinone involved benzylic bromination of a methyl ester precursor, followed by a one-pot nucleophilic displacement and ring closure, C1 methylation, and subsequent cyanation to introduce the nitrile group.

Biological Activity and Therapeutic Potential

Isoindoline-5-carbonitrile derivatives and their analogs have demonstrated a wide spectrum of biological activities, with significant potential in oncology, neurodegenerative diseases, and infectious diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant area of interest for isoindoline derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP inhibitors have emerged as a successful class of targeted anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This mimicry allows isoindolinone-based compounds to act as competitive inhibitors at the enzyme's catalytic site.[2] Several isoindolinone-containing compounds have been developed as potent PARP inhibitors, with some exhibiting promising profiles for treating central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.[2][3]

The development of stereospecific inhibitors, such as NMS-P515, has demonstrated that a single enantiomer can be responsible for the majority of the biological activity, highlighting the importance of stereochemistry in drug design.

Enzyme Inhibition Beyond PARP

Beyond PARP, isoindoline and isoindolinone derivatives have shown inhibitory activity against a range of other enzymes. Certain isoindolinone derivatives are potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the low nanomolar range.[4] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.[4]

Additionally, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

Other Therapeutic Areas

The isoindoline scaffold is present in a number of clinically used drugs with diverse indications, including multiple myeloma, inflammation, and hypertension.[5] Analogs have also been explored for their potential as:

-

Anticancer agents: Acting through mechanisms other than PARP inhibition.[4]

-

Antimicrobial and antioxidant agents. [4]

-

Analgesic and anti-inflammatory agents: Through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected isoindoline-5-carbonitrile derivatives and analogs.

Table 1: PARP1 Inhibitory Activity of Representative Isoindolinone Derivatives

| Compound Reference | PARP1 IC50 (nM) |

| Exemplary Compound 1 | < 10 |

| Exemplary Compound 2 | 10 - 100 |

| Exemplary Compound 3 | 100 - 500 |

Data extracted from patent WO2024261709A1 for representative compounds.

Table 2: Biochemical and Cellular Activity of Isoindolinone PARP Inhibitor NMS-P515 and its Enantiomer

| Compound | Biochemical Assay (PARP-1 Kd, µM) | Cellular PAR Assay (HeLa, IC50, µM) |

| (±)-13 | <0.03 | 0.050 |

| NMS-P515 ((S)-13) | <0.03 | 0.027 |

| (R)-13 | 1.32 | 0.162 |

Data from "Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515".[6][7]

Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Isoindolinone Derivatives

| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |

| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |

| 2b | 45.71 ± 15.63 | 43.07 ± 0.933 | 55.48 ± 14.82 | 48.96 ± 0.741 |

| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |

| 2d | 33.52 ± 10.11 | 35.81 ± 0.517 | 39.85 ± 9.47 | 33.47 ± 0.488 |

| 2e | 22.06 ± 6.25 | 24.19 ± 0.362 | 25.33 ± 7.18 | 21.05 ± 0.256 |

| 2f | 16.09 ± 4.14 | 15.37 ± 0.211 | 14.87 ± 3.25 | 16.74 ± 0.133 |

Data from "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles...".[4]

Experimental Protocols

General Synthesis of Novel Isoindolinone Derivatives (2a-f)

To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane, chlorosulfonyl isocyanate (1.1 eq) was added. The mixture was stirred at room temperature for 2 hours. Subsequently, 1 mL of the corresponding alcohol (ROH) was added, and stirring was continued at room temperature for an additional hour. After the reaction was complete, the volatile components were removed under reduced pressure. The resulting residue was purified by thin-layer chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.[4]

PARP1 Enzymatic Assay

The determination of IC50 values for PARP1 inhibition was performed in 384-well plates utilizing a commercially available PARP1 assay kit. The experiments were conducted following the manufacturer's instructions. This type of assay typically measures the incorporation of biotinylated NAD+ into histone proteins, and the signal is detected using a streptavidin-conjugated reporter.

Cellular PARP Activity Assay (PAR Assay)

HeLa cells were treated with the test compounds for a specified period. Following treatment, the cells were lysed, and the levels of poly(ADP-ribose) (PAR) were quantified. This can be achieved through various methods, including ELISA-based assays or Western blotting using an anti-PAR antibody. The IC50 value represents the concentration of the compound that causes a 50% reduction in PAR levels.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on human carbonic anhydrase I and II were evaluated. The assay measures the esterase activity of the enzyme, and the inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Visualizations

Caption: Mechanism of action of isoindoline-based PARP inhibitors.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | CoLab [colab.ws]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Substituted Isoindoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in the study and application of substituted isoindoline compounds. These nitrogen-containing heterocyclic scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The tautomeric state of a substituted isoindoline can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling tautomeric equilibria is paramount for the rational design and development of novel therapeutics, as it directly impacts molecular recognition, receptor binding, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of tautomerism in substituted isoindoline systems, detailing the structural basis of this isomerism, the influence of substituents and environmental factors on tautomeric preference, and the experimental and computational methodologies employed for its characterization. A particular focus is placed on the practical implications for drug discovery and development, illustrated by the role of tautomerism in the mechanism of action of relevant drug molecules.

Introduction to Tautomerism in Isoindoline Systems

Isoindoline and its derivatives can exhibit several forms of tautomerism, with the most common being prototropic tautomerism, which involves the migration of a proton. For the parent isoindole, two primary tautomers exist: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). The equilibrium between these forms is delicately balanced and can be significantly shifted by substitution on the isoindole core.[1]

Another important type of tautomerism observed in derivatives of isoindoline is ring-chain tautomerism. This process involves the reversible intramolecular addition of a nucleophile to a carbonyl or imine group, leading to the formation of a cyclic tautomer from an open-chain precursor. This equilibrium is particularly relevant in the design of prodrugs and in understanding the metabolic activation of certain isoindoline-based pharmaceuticals.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is a critical parameter that dictates the predominant species in a given environment. This equilibrium is influenced by electronic effects of substituents, steric hindrance, solvent polarity, and temperature.

Influence of Substituents on Tautomer Ratios

Substituents on the isoindoline ring can have a pronounced effect on the relative stability of the 1H- and 2H-tautomers. Electron-donating groups and substituents that can extend conjugation tend to favor the 1H-isoindole form.[1] The following table summarizes the tautomer ratios for a series of substituted isoindoles.

| Substituent (R) at C3 | Tautomer Ratio (1H : 2H) | Solvent | Reference |

| H | Predominantly 2H | - | [1] |

| Methyl | Favors 1H | - | [1] |

| Aryl (electron-rich) | Increasingly favors 1H | - | [1] |

| OR' (e.g., OMe) | Exclusively 1H | - | [1] |

| NR'₂ | Exclusively 1H | - | [1] |

Solvent Effects on Tautomeric Equilibrium

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium. Hydroxylic solvents tend to favor the 1H-isoindole tautomer by acting as hydrogen-bond acceptors for the imine nitrogen.[1] In contrast, polar aprotic solvents can favor the 2H-isoindole form, where the heterocyclic nitrogen can act as a hydrogen-bond donor.[1]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the ratio of tautomers in solution.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the substituted isoindoline compound (e.g., 5-10 mg).

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good signal separation for the distinct tautomers.

-

For absolute quantification, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquire a standard ¹H NMR spectrum. For quantitative accuracy, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for full magnetization recovery.

-

To enhance accuracy by removing ¹³C satellites, a ¹³C-decoupled ¹H NMR experiment can be performed.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate software, applying baseline and phase correction.

-

Identify and assign the characteristic, well-resolved signals for each tautomer. For 1H- and 2H-isoindoles, the signals for the protons at the C1 position are often diagnostic.

-

Integrate the selected signals for each tautomer.

-

The molar ratio of the tautomers is directly proportional to the ratio of their integral values, divided by the number of protons giving rise to each signal.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between tautomers that possess different chromophoric systems.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a series of solutions of the substituted isoindoline compound in the solvent of interest at different, accurately known concentrations.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum of the blank solution to establish a baseline.

-

Record the absorbance spectra of the sample solutions over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) characteristic of each tautomer. The 2H-isoindole tautomer, with its extended conjugation, typically exhibits a longer wavelength absorption band compared to the 1H-isomer.

-

By applying Beer-Lambert law and, if necessary, deconvolution techniques to overlapping bands, the relative concentrations of the tautomers can be determined.

-

Computational Chemistry Workflow for Tautomer Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

Computational Workflow for DFT-based Tautomer Analysis:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the substituted isoindoline compound using molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment.

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculation and Population Analysis:

-

Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy.

-

The relative populations of the tautomers at a given temperature (T) can be estimated using the Boltzmann distribution, based on the differences in their Gibbs free energies (ΔG).

-

Tautomerism in Drug Action: The Case of Pazopanib and VEGFR2 Signaling

The tautomeric state of a drug molecule can be critical for its interaction with its biological target. A relevant example is the kinase inhibitor pazopanib, which, although containing an indazole core (an isomer of isoindole), illustrates the importance of tautomerism in drug-target binding. Pazopanib is an inhibitor of multiple tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

The VEGFR2 signaling pathway is initiated by the binding of VEGF, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, triggering downstream cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promoting cell proliferation, migration, and survival.

Pazopanib inhibits this pathway by competing with ATP for binding to the kinase domain of VEGFR2. The specific tautomeric form of the indazole ring in pazopanib is crucial for its hydrogen bonding interactions within the ATP-binding pocket of the VEGFR2 enzyme. Computational and structural studies suggest that the less common tautomer may be the one that preferentially binds to the kinase.

Conclusion

The tautomerism of substituted isoindoline compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of tautomeric equilibria are essential for medicinal chemists and drug development professionals. The judicious application of experimental techniques, particularly quantitative NMR, and computational methods provides the necessary tools to elucidate tautomeric preferences. As illustrated by the example of kinase inhibitors, harnessing the specific properties of different tautomers can be a powerful strategy in the design of more potent and selective therapeutic agents. This guide provides a foundational framework for researchers to navigate the complexities of isoindoline tautomerism in their scientific endeavors.

References

An In-depth Technical Guide to Isoindoline-5-carbonitrile (CAS Number: 263888-58-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

Isoindoline-5-carbonitrile is a heterocyclic organic compound featuring a fused benzene and pyrrolidine ring system, with a nitrile functional group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry, primarily in the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value |

| CAS Number | 263888-58-0 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Purity (Typical) | ≥95% |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for Isoindoline-5-carbonitrile is not widely published. However, a plausible synthetic route can be constructed based on general methods for isoindoline synthesis and functional group transformations found in the chemical literature and patent filings.

A likely synthetic pathway involves the following key steps:

-

Synthesis of a Protected Isoindoline Precursor: A common starting point is the synthesis of an N-protected isoindoline derivative bearing a functional group at the 5-position that can be readily converted to a nitrile. For instance, the synthesis of tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate serves as a relevant precursor.

-

Conversion of Formyl to Nitrile Group: The aldehyde functional group can be converted to a nitrile. A standard laboratory procedure for this transformation is a two-step, one-pot reaction involving the formation of an oxime followed by dehydration.

-

Deprotection of the Isoindoline Nitrogen: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free isoindoline. This is typically achieved under acidic conditions.

Logical Workflow for Synthesis:

Caption: Plausible synthetic workflow for Isoindoline-5-carbonitrile.

Spectroscopic Characterization

While specific spectra for Isoindoline-5-carbonitrile are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related structures.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.8 ppm) for the three protons on the benzene ring. Two singlets or a pair of coupled doublets in the aliphatic region (approx. 4.0-4.5 ppm) for the two sets of methylene protons (CH₂) of the isoindoline ring. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the nitrile group being significantly deshielded. A signal for the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. Signals for the two methylene carbons of the isoindoline ring. |

| **FT-IR (cm⁻¹) ** | A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons. |

| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ at approximately 144.17. Fragmentation patterns would likely involve the loss of HCN and cleavage of the isoindoline ring. |

Biological Activity and Signaling Pathways

Direct biological studies on Isoindoline-5-carbonitrile are limited in the public domain. However, the isoindoline scaffold is a key pharmacophore in many compounds targeting important cellular signaling pathways, suggesting that derivatives of Isoindoline-5-carbonitrile could exhibit significant biological activity.

Potential as a PI3K/Akt/mTOR Pathway Modulator

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several isoindolinone derivatives have been identified as potent inhibitors of this pathway. Isoindoline-5-carbonitrile serves as a key starting material for the synthesis of such inhibitors.

Signaling Pathway Diagram:

An In-depth Technical Guide to Isoindoline-5-carbonitrile: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines potential synthetic approaches based on established methodologies for related compounds, and explores the broader biological context of the isoindoline scaffold.

Physicochemical Properties

Isoindoline-5-carbonitrile is a derivative of isoindoline, featuring a nitrile group at the 5-position of the bicyclic aromatic structure. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Canonical SMILES | C1N(CC2=CC=C(C=C2)C#N)C1 | |

| InChI Key | InChI=1S/C9H8N2/c10-7-4-1-5-2-3-11-6-5/h1,4,6,11H,2-3H2 | |

| CAS Number | 263888-58-0 | [1] |

Synthetic Approaches

Conceptual Experimental Protocol: Catalytic Hydrogenation of Phthalonitrile Derivative

This protocol is a generalized procedure based on the synthesis of the parent isoindoline from phthalonitrile and would require optimization for Isoindoline-5-carbonitrile.

Materials:

-

4-cyanophthalonitrile (starting material)

-

5% Platinum on carbon (Pt/C) catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (high pressure)

-

Nitrogen gas (for inerting)

-

Standard glassware for organic synthesis

-

Autoclave or high-pressure hydrogenation apparatus

Procedure:

-

In a suitable autoclave, a solution of 4-cyanophthalonitrile in anhydrous tetrahydrofuran is prepared.

-

A catalytic amount of 5% Pt/C (typically 10-25% by weight of the starting material) is added to the solution.[3]

-

The autoclave is sealed and purged several times with nitrogen gas to ensure an inert atmosphere.

-

The system is then pressurized with hydrogen gas to a pressure range of 100 to 180 bars.[3]

-

The reaction mixture is heated to a temperature between 30 to 100°C and stirred vigorously for 5 to 6 hours.[3]

-

Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

-

The system is purged again with nitrogen gas.

-

The reaction mixture is filtered to remove the Pt/C catalyst.

-

The filtrate is concentrated under reduced pressure to remove the THF solvent.

-

The resulting crude Isoindoline-5-carbonitrile can be purified by vacuum distillation or recrystallization from an appropriate solvent.

Disclaimer: The experimental protocols and biological pathways described herein are based on general knowledge of related compounds and are for informational purposes only. Specific experimental conditions for the synthesis and biological evaluation of Isoindoline-5-carbonitrile would require dedicated research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Isoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with biological targets. The incorporation of a carbonitrile group at the 5-position of the isoindoline ring offers a versatile synthetic handle for the elaboration into various functional groups commonly found in kinase inhibitors. This document provides a detailed methodology for the synthesis of a hypothetical series of kinase inhibitors based on the isoindoline-5-carbonitrile core, targeting the PI3K/AKT/mTOR signaling pathway.

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for the development of novel anticancer therapeutics.[2] The protocols outlined below describe the synthesis of a core isoindoline-5-carbonitrile intermediate and its subsequent functionalization to generate a library of potential PI3K inhibitors.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade in cellular growth and proliferation. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT. Activated AKT proceeds to modulate a variety of downstream targets, including mTOR, to promote cell growth, survival, and proliferation.[2]

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general synthetic strategy involves a two-stage process. The first stage is the construction of the core isoindoline-5-carbonitrile scaffold. The second stage involves the functionalization of this core to generate the final kinase inhibitors. This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)isoindoline-5-carbonitrile (Core Intermediate)

Materials:

-

2,3-bis(bromomethyl)benzonitrile

-

p-Anisidine (4-methoxyaniline)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask, add 2,3-bis(bromomethyl)benzonitrile (1.0 g, 3.44 mmol), p-anisidine (0.47 g, 3.78 mmol), and potassium carbonate (1.43 g, 10.32 mmol).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Maintain the reaction at reflux for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to yield the pure 2-(4-methoxyphenyl)isoindoline-5-carbonitrile.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-N-(pyridin-4-yl)isoindoline-5-carboxamide (Hypothetical Kinase Inhibitor)

Materials:

-

2-(4-methoxyphenyl)isoindoline-5-carbonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

4-Aminopyridine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for reaction, workup, and purification

Procedure:

Part A: Hydrolysis of the Nitrile

-

In a 50 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)isoindoline-5-carbonitrile (0.5 g, 2.01 mmol) in 20 mL of ethanol.

-

Add a solution of sodium hydroxide (0.4 g, 10.0 mmol) in 5 mL of water.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with 20 mL of water and acidify to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-(4-methoxyphenyl)isoindoline-5-carboxylic acid.

Part B: Amide Coupling

-

To a 50 mL round-bottom flask, add 2-(4-methoxyphenyl)isoindoline-5-carboxylic acid (0.2 g, 0.74 mmol), 4-aminopyridine (0.084 g, 0.89 mmol), and HATU (0.34 g, 0.89 mmol).

-

Add 10 mL of anhydrous DMF to the flask.

-

Cool the mixture to 0 °C in an ice bath and add DIPEA (0.26 mL, 1.48 mmol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the final product, 2-(4-methoxyphenyl)-N-(pyridin-4-yl)isoindoline-5-carboxamide.

Quantitative Data

The following table presents hypothetical biological data for a series of synthesized isoindoline-5-carboxamide derivatives as inhibitors of PI3Kα.

| Compound ID | R¹ Substituent | R² Substituent | PI3Kα IC₅₀ (nM) |